4-Chlorofuran-2-carboxylic acid
Overview
Description
4-Chlorofuran-2-carboxylic acid, also known as 4-chloro-2-furoic acid, is a chemical compound with the molecular formula C5H3ClO3. It is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a chlorine atom at the fourth position and a carboxylic acid group at the second position makes this compound unique and significant in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of furan-2-carboxylic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorofuran-2-carboxylate, a useful intermediate in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reagents and conditions used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom under appropriate conditions.
Major Products Formed:
Oxidation: 4-Chlorofuran-2-carboxylate
Reduction: 4-Chlorofuran-2-methanol or 4-chlorofuran-2-aldehyde
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chlorofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromofuran-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
4-Methylfuran-2-carboxylic acid: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.
Uniqueness: 4-Chlorofuran-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the furan ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
4-chlorofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYVAQCDJRTUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901499 | |
Record name | NoName_625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.